Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is commonly used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of new drugs for various medical applications .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine construction involves a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions allow for the convenient access of imidazo[1,5-a]pyridine from readily available starting materials .Scientific Research Applications
- Imidazo[1,5-a]pyridine derivatives exhibit promising pharmacological properties. Researchers explore their potential as drug candidates due to their structural diversity and bioactivity . These compounds can serve as scaffolds for designing novel drugs targeting various diseases.
- Imidazo[1,5-a]pyridines act as versatile ligands for coordination complexes. Their chelating ability with metallic ions contributes to the development of sensors and on–off-type systems . Researchers investigate their coordination behavior and explore applications in catalysis and materials science.
- Imidazo[1,5-a]pyridine compounds serve as fluorophores for bioimaging. Their unique optical properties make them valuable tools for visualizing biological processes and cellular structures . Researchers design fluorescent probes based on these molecules for applications in diagnostics and research.
- Imidazo[1,5-a]pyridines find use in optoelectronic devices. Their luminescent behavior makes them suitable for applications such as organic light-emitting diodes (OLEDs) and sensors . Researchers explore their potential in creating efficient and responsive materials.
- Some imidazo[1,5-a]pyridine derivatives exhibit anti-cancer activity. Researchers investigate their mechanisms of action and explore their potential as targeted therapies . These compounds may play a role in personalized medicine and overcoming drug resistance.
- Imidazo[1,5-a]pyridines contribute to the development of smart materials. Their responsiveness to external stimuli makes them suitable for applications like chemical sensors and actuators . Researchers explore their use in environmental monitoring and other sensor-based systems.
Medicinal Chemistry and Drug Development
Coordination Chemistry and Ligands
Fluorescent Probes and Bioimaging
Optoelectronic Devices and Materials Science
Anti-Cancer Drug Development
Smart Materials and Sensors
Mechanism of Action
Target of Action
The primary targets of Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the construction of various derivatives through direct functionalization . The impact of these derivatives on biochemical pathways would depend on their specific structures and targets.
Action Environment
The action, efficacy, and stability of Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .
Safety and Hazards
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Future Directions
Imidazo[1,5-a]pyridine and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
imidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;/h1-5H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBDLQRXRXJREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride |
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